![molecular formula C11H11FN2OS B2876539 2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole CAS No. 477846-62-1](/img/structure/B2876539.png)

2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

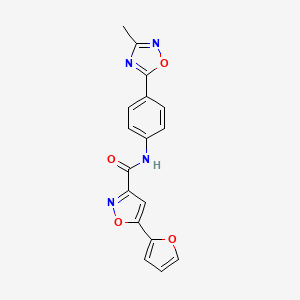

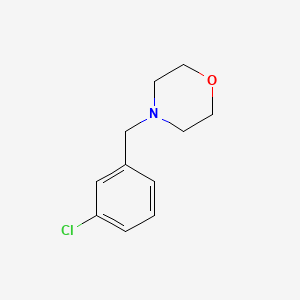

“2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole” is a chemical compound that is used in scientific research. Its unique structure enables its application in various fields, including medicinal chemistry, materials science, and organic synthesis. It has a molecular formula of C11H11FN2OS and a molecular weight of 238.28 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,3,4-oxadiazole ring attached to a phenyl group and a 3-fluoropropyl sulfanyl group . The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .Aplicaciones Científicas De Investigación

Synthesis and Characterization

A number of studies have focused on synthesizing and characterizing derivatives of 1,3,4-oxadiazole, including those with various substituents that contribute to their biological activity and material properties. For instance, Bhat et al. (2016) synthesized a new series of 1,3,4-oxadiazole derivatives, characterized by various spectroscopic techniques, and evaluated their anti-convulsant and anti-inflammatory activities, highlighting the potential pharmacological applications of these compounds (Bhat et al., 2016).

Pharmacological Potential

The pharmacological evaluation of 1,3,4-oxadiazole derivatives has shown promising results in various domains. Faheem (2018) focused on the computational and pharmacological potential of novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, demonstrating the compounds' broad pharmacological applications (Faheem, 2018).

Antitubercular Activity

Karabanovich et al. (2016) reported on the discovery of 1,3,4-oxadiazole and thiadiazole derivatives as a new class of antituberculosis agents. These compounds showed outstanding in vitro activity against Mycobacterium tuberculosis and multidrug-resistant strains, offering a new avenue for antitubercular therapy (Karabanovich et al., 2016).

Antibacterial and Plant Protection

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against pathogens like Xanthomonas oryzae, responsible for rice bacterial leaf blight. Shi et al. (2015) demonstrated that these derivatives could effectively reduce disease severity in plants, offering potential applications in agriculture (Shi et al., 2015).

Material Applications

Beyond pharmacological applications, 1,3,4-oxadiazole derivatives have also found use in materials science. For instance, Bouklah et al. (2006) explored the thermodynamic properties of 1,3,4-oxadiazole as a corrosion inhibitor for steel, showing that these compounds can offer protective benefits in industrial settings (Bouklah et al., 2006).

Propiedades

IUPAC Name |

2-(3-fluoropropylsulfanyl)-5-phenyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2OS/c12-7-4-8-16-11-14-13-10(15-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSZMUWDSFBRKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)SCCCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile](/img/structure/B2876460.png)

![3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2876461.png)

![methyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2876464.png)

![2-[(4-Tert-butylphenyl)methylsulfanyl]-3-[(6-chloropyridazin-3-yl)amino]quinazolin-4-one](/img/structure/B2876468.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide](/img/structure/B2876470.png)

![N-[2-(4-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2876471.png)

![5-{[(4-Bromophenyl)sulfanyl]methyl}-3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B2876472.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2876473.png)

![Ethyl 4-(2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2876474.png)